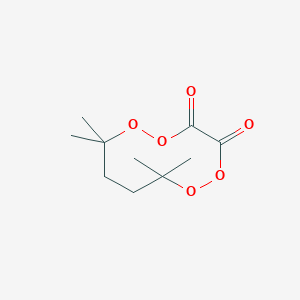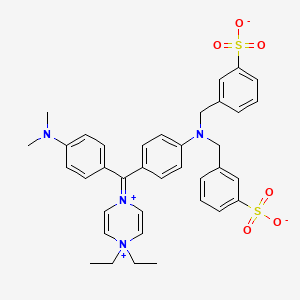
Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- is a highly iodinated derivative of benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves the iodination of benzoic acid derivatives. The process often includes the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the desired level of iodination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in less iodinated derivatives.
Substitution: The iodinated positions on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s iodinated nature makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its iodinated benzene ring. The iodine atoms can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(methylamino)-: This compound lacks the extensive iodination seen in benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo-.
4-nitrobenzoic acid: Another derivative of benzoic acid with different substituents affecting its chemical properties.
Uniqueness
The extensive iodination of benzoic acid, 4-((methylamino)carbonyl)-2,3,5,6-tetraiodo- imparts unique properties, such as increased molecular weight and potential for use in radiolabeling and imaging applications. This distinguishes it from other benzoic acid derivatives .
Eigenschaften
CAS-Nummer |
34737-06-9 |
|---|---|
Molekularformel |
C9H5I4NO3 |
Molekulargewicht |
682.76 g/mol |
IUPAC-Name |
2,3,5,6-tetraiodo-4-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H5I4NO3/c1-14-8(15)2-4(10)6(12)3(9(16)17)7(13)5(2)11/h1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
KDDWOJDLSNMYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)



![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)





![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
